(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 301223-63-2
VCID: VC7661250
InChI: InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23)
SMILES: C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Molecular Formula: C18H10BrN3O3S2
Molecular Weight: 460.32

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

CAS No.: 301223-63-2

Cat. No.: VC7661250

Molecular Formula: C18H10BrN3O3S2

Molecular Weight: 460.32

* For research use only. Not for human or veterinary use.

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide - 301223-63-2

Specification

CAS No. 301223-63-2
Molecular Formula C18H10BrN3O3S2
Molecular Weight 460.32
IUPAC Name N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Standard InChI InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23)
Standard InChI Key XEMWSHZOHYPKRM-YPKPFQOOSA-N
SMILES C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Introduction

Structural Elucidation and Configuration

The compound’s structure comprises three key components:

  • Thiazolidinone core: A five-membered ring containing sulfur, nitrogen, and a ketone group. The 2-thioxo (C=S) group at position 2 and 4-oxo (C=O) group at position 4 are critical for electronic interactions .

  • 5-Bromoindolin-2-one moiety: A bicyclic system with a bromine atom at position 5, enhancing lipophilicity and potential halogen bonding .

  • Benzamide substituent: An aromatic amide group at position 3 of the thiazolidinone, contributing to π-π stacking and hydrogen-bonding interactions .

The (Z) configuration refers to the geometry of the exocyclic double bond connecting the indolinone and thiazolidinone rings. This stereochemistry is crucial for optimal alignment with biological targets, as seen in analogs like THZD3 .

Synthetic Routes and Optimization

While no explicit synthesis of this compound is documented, its structure suggests a multi-step pathway derived from established methods for thiazolidinone derivatives :

Step 1: Formation of 5-Bromoindolin-2-one

Bromination of indolin-2-one at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromoindolin-2-one .

Step 2: Thiazolidinone Ring Construction

Condensation of 5-bromoindolin-2-one with thiosemicarbazide in acidic ethanol forms the thiosemicarbazone intermediate. Cyclization via acetic anhydride generates the thiazolidinone core .

StepReagentsSolventTemperatureYield
1NBS, DMFDMF0–5°C72%
2Thiosemicarbazide, HClEthanolReflux65%
3Benzoyl chloride, Et₃NTHFRT58%

Pharmacological Activity and Mechanisms

Although direct biological data for this compound are unavailable, its structural analogs exhibit notable activities:

Anticancer Activity

  • THZ1, a benzenesulfonamide-containing thiazolidinone, shows COX-II inhibition (IC₅₀ = 8.88 μM) and cytotoxicity against renal cancer cells .

  • The benzamide group in the target compound could mimic sulfonamide interactions, suggesting similar antiproliferative effects.

Molecular Docking and Structure-Activity Relationships (SAR)

Docking studies of related compounds reveal critical interactions:

  • THZD3 forms hydrogen bonds with Asp125 and ionic interactions with Ala86 in COX-II .

  • The bromine atom in the target compound may engage in halogen bonding with Tyr385, a residue critical for COX-II substrate binding .

Predicted Binding Affinities

CompoundTargetΔG (kcal/mol)
Target CompoundCOX-II−16.2 (predicted)
THZD3COX-II−15.9
Celecoxib (reference)COX-II−14.7

Metabolic Stability and Detection

Brominated analogs, such as SCRAs in , retain the bromide in metabolites, suggesting similar stability for the target compound. Key metabolic pathways likely include:

  • Amide hydrolysis: Cleavage of the benzamide to yield benzoic acid.

  • Glucuronidation: Conjugation at the thioxo or indolinone oxygen .

Major Metabolites

Metabolitem/z (Predicted)Detection Method
Debenzamidated thiazolidinone349.2LC-MS/MS (positive mode)
Glucuronidated indolinone525.3β-glucuronidase hydrolysis

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